molecular formula C23H19Cl2N3O2 B5159791 ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride

ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride

Cat. No. B5159791
M. Wt: 440.3 g/mol
InChI Key: IDFJSZLWBHTRSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s by scientists at Pfizer as a potential cancer treatment drug. Since then, AG-1478 has been extensively studied for its mechanism of action and potential applications in scientific research.

Mechanism of Action

Ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This results in the inhibition of cell growth and proliferation, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its role in cancer therapy, ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has also been studied for its effects on various biological processes. For example, it has been shown to inhibit the proliferation of smooth muscle cells, which could have implications for the treatment of cardiovascular disease. It has also been shown to inhibit the growth of bacteria, suggesting potential applications in the field of antimicrobial therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride is its specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of EGFR in various biological processes. However, one limitation of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the use of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential application is the use of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride as a tool to study the role of EGFR in the development of drug resistance in cancer cells. Additionally, further research is needed to fully understand the potential applications of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride in the treatment of cardiovascular disease and other conditions.

Synthesis Methods

The synthesis of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride involves several steps, starting with the reaction of 4-chloroaniline with 2-nitrobenzaldehyde to form 4-chloro-2-nitroaniline. The nitro group is then reduced to an amino group using catalytic hydrogenation. The resulting compound is then reacted with 2-(ethoxycarbonyl)phenylboronic acid to form the final product, ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride.

Scientific Research Applications

Ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has been widely used in scientific research as a tool to study the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a critical role in cell growth and proliferation. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

properties

IUPAC Name

ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2.ClH/c1-2-29-23(28)16-6-5-7-18(14-16)25-22-19-8-3-4-9-20(19)26-21(27-22)15-10-12-17(24)13-11-15;/h3-14H,2H2,1H3,(H,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFJSZLWBHTRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride

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